molecular formula C21H28N4O2S B2994516 N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1207027-17-5

N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No.: B2994516
CAS No.: 1207027-17-5
M. Wt: 400.54
InChI Key: VPPYQJAOCNFHHP-UHFFFAOYSA-N
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Description

“N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a cyclopentylamino group and an imidazole ring, which are common structures in many biological molecules .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, N-tert-butyl amides can generally participate in a variety of chemical reactions. For example, they can be synthesized via the Ritter reaction, which involves the reaction of nitriles with tert-butyl alcohol in the presence of acids .

Scientific Research Applications

Experimental and Theoretical Studies

  • Corrosion Inhibition : Benzothiazole derivatives have been synthesized and shown to inhibit corrosion in steel effectively in a hydrochloric acid solution, suggesting potential applications in industrial maintenance and preservation (Hu et al., 2016).

Biological Activity

  • Antimicrobial and Anticancer Potentials : Various synthesized thiazolidinone and thiadiazole derivatives, including compounds with structural features resembling the query molecule, have been evaluated for their antimicrobial and anticancer activities, indicating potential therapeutic applications (Hamama et al., 2013; Deep et al., 2016).

Synthesis and Chemical Properties

  • Fluorescent Probes and Sensors : A study described the synthesis of a reaction-based fluorescent probe that distinguishes thiophenols from aliphatic thiols, demonstrating the utility of similar chemical structures in developing sensitive detection techniques for environmental and biological applications (Wang et al., 2012).

Properties

IUPAC Name

N-butyl-4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-2-3-12-22-20(27)16-8-10-18(11-9-16)25-14-13-23-21(25)28-15-19(26)24-17-6-4-5-7-17/h8-11,13-14,17H,2-7,12,15H2,1H3,(H,22,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPYQJAOCNFHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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